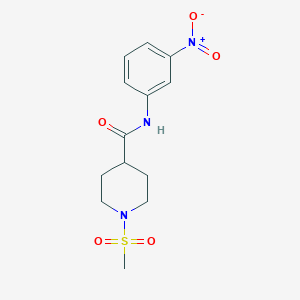
N-(2-bromophenyl)-4,6-dimethylquinolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)-4,6-dimethylquinolin-2-amine is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-4,6-dimethylquinolin-2-amine typically involves the reaction of 2-bromoaniline with 4,6-dimethylquinoline under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. The reaction is carried out in the presence of a palladium catalyst, a base, and a suitable solvent, often at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of automated systems can ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-4,6-dimethylquinolin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include toluene, dimethylformamide (DMF), and ethanol.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Major Products Formed
Biaryl Derivatives: Formed through coupling reactions.
Substituted Quinoline Derivatives: Formed through substitution reactions.
Scientific Research Applications
N-(2-bromophenyl)-4,6-dimethylquinolin-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: Used as a probe to study various biological pathways and interactions.
Material Science: Investigated for its potential use in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-4,6-dimethylquinolin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(2-bromophenyl)-2-chloronicotinamide: Another compound with a bromophenyl group, known for its antibacterial properties.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Studied for its antimicrobial and anticancer activities.
Uniqueness
N-(2-bromophenyl)-4,6-dimethylquinolin-2-amine is unique due to its specific quinoline structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-bromophenyl)-4,6-dimethylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2/c1-11-7-8-15-13(9-11)12(2)10-17(19-15)20-16-6-4-3-5-14(16)18/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYBFEPOWAWCIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[4-(BUTANAMIDOMETHYL)PHENYL]METHYL}BUTANAMIDE](/img/structure/B5717762.png)
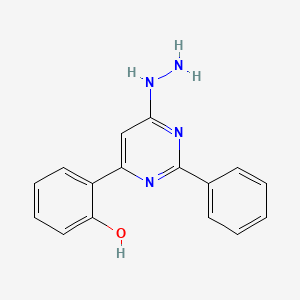
![3,3-dimethyl-2-butanone O-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}oxime](/img/structure/B5717789.png)
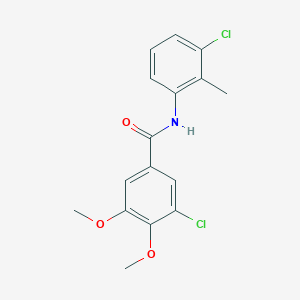
![Methyl 2-[[2-(2-nitrophenyl)acetyl]amino]acetate](/img/structure/B5717801.png)
![N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]butanamide](/img/structure/B5717810.png)
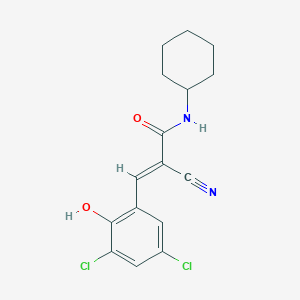
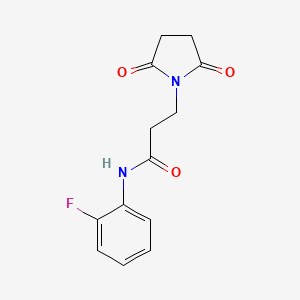
![ethyl {4-[(2-fluorobenzoyl)amino]phenyl}acetate](/img/structure/B5717829.png)
![N-[(4-chlorophenyl)methyl]-7H-purin-6-amine](/img/structure/B5717831.png)

![2-oxo-5,6,7,8,9,10,11,12,13,14-decahydro-1H-cyclododeca[b]pyridine-3-carboxylic acid](/img/structure/B5717846.png)
![3-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5717853.png)
